2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C10H17NO4. It is a derivative of cyclobutane, featuring a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through various methods, including [2+2] cycloaddition reactions.
Introduction of the Amino Group: An amino group is introduced to the cyclobutane ring through nucleophilic substitution or other suitable reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures the amino group remains unreactive during subsequent reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically affecting the cyclobutane ring or the amino group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Acidic Conditions: Trifluoroacetic acid, hydrochloric acid.
Major Products
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Deprotected amines or further functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it valuable in the preparation of peptides and other biologically active compounds.
Biology
In biological research, this compound is used to study the effects of cyclobutane derivatives on biological systems. It serves as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to interact with specific enzymes or receptors, leading to the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of various products highlights its importance in industrial applications.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides protection to the amino group, allowing selective reactions to occur at other sites. Upon deprotection, the amino group can participate in various biochemical pathways, influencing the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
- 2-{[(Tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
- 2-{[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
Uniqueness
Compared to its analogs, 2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid offers a unique balance of ring strain and stability. The four-membered cyclobutane ring provides distinct reactivity patterns, making it a valuable compound in synthetic chemistry. Its derivatives are often more reactive than those of cyclopentane or cyclohexane, allowing for more diverse chemical transformations.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMAFJQIPKPNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951173-22-1 |
Source
|
Record name | rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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